molecular formula C10H14N2O B1422998 2-(Phenylamino)butanamide CAS No. 1218556-32-1

2-(Phenylamino)butanamide

Cat. No.: B1422998
CAS No.: 1218556-32-1
M. Wt: 178.23 g/mol
InChI Key: FDCJXHIWLITAFB-UHFFFAOYSA-N
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Description

2-(Phenylamino)butanamide ( 1218556-32-1) is an organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This chemical features a butanamide chain substituted with a phenylamino group, a structure that positions it as a potential valuable intermediate in medicinal chemistry and pharmaceutical research. Compounds with similar phenylamino-butanamide scaffolds are of significant interest in the development of novel active pharmaceutical ingredients (APIs) . For instance, research into N-2-(phenylamino) benzamide derivatives has demonstrated their potential as novel anti-glioblastoma agents, showing promising anti-proliferative, anti-migration, and anti-invasion effects in preclinical studies . Furthermore, molecular frameworks incorporating a 4-aminobutanamide moiety have been synthesized and evaluated for their potent anti-inflammatory activity, significantly inhibiting the mRNA expression of key inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo . These findings underscore the research value of the this compound structure as a versatile building block for the synthesis and optimization of new chemical entities targeting oncology and immunology. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(11)13)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJXHIWLITAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenylamino Butanamide and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of amides like 2-(phenylamino)butanamide rely on well-established reactions that are widely used in both academic and industrial settings. These pathways are known for their reliability and broad applicability.

Nucleophilic Acyl Substitution Approaches

Nucleophilic acyl substitution is a cornerstone of amide synthesis. This reaction involves the attack of a nucleophile, typically an amine, on the carbonyl carbon of a carboxylic acid derivative. The reactivity of the carboxylic acid derivative is a key factor in the success of this reaction, with more reactive derivatives being more susceptible to nucleophilic attack.

The general order of reactivity for common carboxylic acid derivatives is: Acid Chloride > Acid Anhydride > Ester > Amide

This trend is influenced by the leaving group's ability to depart, with the chloride ion being an excellent leaving group and the amide ion being a very poor one. acs.org For the synthesis of this compound, this could involve the reaction of a derivative of butanoic acid with aniline (B41778).

The mechanism proceeds through a tetrahedral intermediate. The nucleophilic amine attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group to yield the final amide product.

Aminolysis Reactions

Aminolysis is a specific type of nucleophilic acyl substitution where the nucleophile is an amine. This reaction is a direct method for forming amides and can be applied to various starting materials. In the context of synthesizing this compound, aminolysis would involve the reaction of an ester or another activated form of 2-aminobutanoic acid with aniline, or the reaction of a butanamide derivative with a phenylating agent.

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl compound. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the new amide bond and the departure of the leaving group. organic-chemistry.org For instance, the aminolysis of an ester, such as ethyl 2-aminobutanoate, with aniline would yield this compound and ethanol. The rate of aminolysis can be influenced by factors such as the nature of the amine, the steric hindrance around the carbonyl group, and the reaction conditions.

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles have been successfully applied to the synthesis of amides and related compounds.

Mechanochemical Synthesis (Ball Milling) for Related Ligands

Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry tool for organic synthesis. This technique uses mechanical force to induce chemical reactions, often in the absence of a solvent. Ball milling has been successfully employed for the synthesis of primary amides from esters. youtube.comchemistrysteps.comnih.govgoogle.com This method typically involves milling the ester with a nitrogen source, such as calcium nitride, and a catalyst. youtube.comchemistrysteps.comnih.gov

The advantages of mechanochemical synthesis include:

Reduced Solvent Use: Reactions are often performed neat or with minimal solvent, reducing waste and environmental impact. youtube.com

Enhanced Reaction Rates: The high energy input from milling can lead to faster reactions compared to traditional solution-phase methods.

Novel Reactivity: Mechanochemical conditions can sometimes lead to different product selectivities compared to solution-based reactions.

While a direct mechanochemical synthesis of this compound has not been specifically reported, the successful synthesis of a wide range of amides via ball milling suggests its potential applicability. acs.org

Solvent-Free and Reduced Solvent Methodologies

Solvent-free and reduced solvent methodologies are central to green chemistry. For amide synthesis, several approaches have been developed to minimize or eliminate the use of volatile organic solvents. One such method involves the direct heating of a mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid. chemspider.comchemicalbook.com Urea serves as the ammonia (B1221849) source in this reaction. chemspider.comchemicalbook.com

Another approach utilizes coupling agents under solvent-free conditions. For example, various methoxysilanes have been shown to be effective coupling agents for the formation of amides from carboxylic acids and amines without the need for a solvent. prepchem.com These reactions can often be performed under ambient conditions and without the exclusion of air and moisture, simplifying the experimental setup. prepchem.com Enzymatic methods, using lipases in green solvents, also offer a sustainable route to amide bond formation.

MethodKey FeaturesAdvantages
Mechanochemical Synthesis (Ball Milling) Use of mechanical force to drive reactions.Solvent-free or reduced solvent, faster reaction times.
Direct Heating with Urea/Boric Acid Utilizes readily available and inexpensive reagents.Solvent-free, simple procedure. chemspider.comchemicalbook.com
Coupling Agents (e.g., Methoxysilanes) Promotes amide formation under mild, solvent-free conditions.High yields, tolerance to air and moisture. prepchem.com
Enzymatic Synthesis Employs biocatalysts (e.g., lipases) in green solvents.High selectivity, mild reaction conditions.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound requires the availability of key precursors, namely a derivative of 2-aminobutanoic acid and aniline.

Synthesis of 2-Aminobutanoic Acid Derivatives:

2-Aminobutanoic acid, also known as α-aminobutyric acid, is a non-proteinogenic amino acid. Its derivatives can be synthesized through various methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of butanal with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile.

Alternatively, enantiomerically pure forms of 2-aminobutanoic acid can be prepared through asymmetric synthesis or by resolution of a racemic mixture. For instance, racemic N-protected-2-aminobutyric acid can be selectively hydrolyzed using an acylase enzyme to yield the desired (S)- or (R)-enantiomer.

Synthesis of Aniline:

Aniline is a fundamental aromatic amine that can be prepared through several industrial and laboratory-scale methods. The most common industrial method is the catalytic hydrogenation of nitrobenzene (B124822). In the laboratory, the reduction of nitrobenzene is also a widely used method, employing reagents such as tin or iron in the presence of an acid. youtube.com

Other methods for synthesizing anilines include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of aryl halides or triflates with ammonia or an ammonia equivalent.

Hofmann Rearrangement: The reaction of a primary amide with a halogen in the presence of a strong base.

Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide.

The choice of synthetic route for both 2-aminobutanoic acid derivatives and aniline will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the required stereochemistry of the final product.

Derivatization Strategies and Libraries

The development of derivatives of this compound is crucial for exploring its chemical space and identifying analogues with novel properties. Synthetic strategies are typically focused on three key areas: modifying the butanamide scaffold, altering the phenylamino (B1219803) moiety, or incorporating the entire structure into more complex heterocyclic systems. These approaches allow for the systematic variation of steric, electronic, and physicochemical properties, leading to the generation of diverse chemical libraries.

The butanamide portion of the molecule offers several sites for chemical modification to modulate properties such as solubility, metabolic stability, and target engagement. Key strategies involve alterations to the amide bond and the butyl side chain.

N-Alkylation and N-Arylation: The amide nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonating the amide with a suitable base, followed by reaction with an alkyl or aryl halide.

Amide Bond Scission and Re-formation: The amide can be hydrolyzed under acidic or basic conditions to yield 2-(phenylamino)butanoic acid. This carboxylic acid is a versatile intermediate that can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a library of new amides with diverse functionalities.

Side Chain Modification: The ethyl group at the alpha-position of the butanamide can be a target for functionalization, although this can be more challenging. Strategies might involve radical halogenation followed by nucleophilic substitution, though this can lack selectivity. Alternatively, synthesis can begin from modified starting materials, such as 2-amino-4-hydroxybutanoic acid, to introduce functionality at the terminus of the side chain.

A study on the synthesis of the butanamide derivative S 19812, N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide, showcases a relevant functionalization of the amide group, where an N-hydroxy-N-methyl substitution was incorporated, highlighting the potential for creating varied amide functionalities. nih.gov Similarly, the synthesis of 2-(alkylamino)acetamides provides examples of how different alkyl groups can be introduced onto the amino-acetamide scaffold, a strategy directly analogous to modifying the butanamide core. researchgate.net

Table 1: Potential Functionalization Strategies for the Butanamide Scaffold
Modification SiteStrategyKey ReagentsResulting Structure
Amide NitrogenN-SubstitutionNaH, Alkyl Halide (R-X)N-R-2-(phenylamino)butanamide
Amide GroupHydrolysis & Re-amidation1. H3O+ or OH- 2. R2NH, EDC/HATUN,N-R2-2-(phenylamino)butanamide
Butyl Side Chain (γ-position)Synthesis from Functionalized PrecursorStarting material: 2-Amino-4-hydroxybutanoic acid derivative4-Hydroxy-2-(phenylamino)butanamide

The phenyl ring of the phenylamino group is a prime target for substitution to systematically alter the electronic and steric properties of the molecule. The most common approach is to utilize commercially available substituted anilines as starting materials in the synthesis.

Electrophilic aromatic substitution reactions on the this compound core itself are also possible, but can be complicated by the directing effects of the amino group and potential side reactions. Therefore, building the molecule from a pre-functionalized aniline is often the more efficient and regioselective method. A wide variety of anilines bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, cyano) at the ortho, meta, or para positions can be employed.

For instance, the synthesis of N-2-(phenylamino) benzamide (B126) derivatives has been reported, demonstrating the successful incorporation of a substituted phenylamino moiety into a larger scaffold to create novel agents. nih.gov This highlights the feasibility and importance of modifying this part of the molecule. The synthesis of various benzoxazole (B165842) derivatives has also been achieved starting from differently substituted aminophenols, providing a template for how substituted phenyl groups can be integrated. nih.gov

Table 2: Examples of Substituted Anilines for Modifying the Phenylamino Moiety
Substituted Aniline PrecursorPotential Resulting AnalogueProperty Modification
4-Chloroaniline2-((4-Chlorophenyl)amino)butanamideIncreases lipophilicity, introduces electron-withdrawing group
4-Methoxyaniline2-((4-Methoxyphenyl)amino)butanamideIntroduces electron-donating group, potential H-bond acceptor
4-Methylaniline (p-Toluidine)2-((4-Methylphenyl)amino)butanamideIncreases lipophilicity, weak electron-donating group
3-Nitroaniline2-((3-Nitrophenyl)amino)butanamideStrong electron-withdrawing group, potential for further reduction to an amine

Incorporating the this compound structure, or analogues thereof, into heterocyclic ring systems is a powerful strategy for generating structurally novel and complex molecules. The phenylamino group can serve as a key component in various classical and modern cyclization reactions.

Quinoline: Quinoline rings are commonly synthesized using methods that involve an aniline derivative. In reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis, a this compound derivative could potentially serve as the aniline component. iipseries.orgnih.gov For example, the reaction of an aniline with α,β-unsaturated aldehydes or ketones is a cornerstone of the Doebner-von Miller reaction to form quinolines. nih.gov Modern, metal-catalyzed methods, such as copper or cobalt-catalyzed cyclizations, also provide efficient routes to functionalized quinolines from substituted anilines and other precursors like ketones or alkynes. mdpi.com

Thiazole (B1198619): The Hantzsch thiazole synthesis is a versatile method for creating thiazole rings, typically involving the condensation of an α-haloketone with a thioamide. researchgate.net To incorporate the target scaffold, 2-(phenylamino)butanoic acid could be converted to its corresponding thioamide. Subsequent reaction with various α-haloketones would yield a library of 2-amino-thiazole derivatives where the butanamide-derived substituent is at the 2-position of the thiazole ring. Numerous 2-amino thiazole derivatives have been synthesized through cyclo-condensation reactions of a bromo-ketone with a substituted thiourea (B124793). derpharmachemica.com

Benzoxazole: Benzoxazoles are typically formed by the condensation and cyclization of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or other electrophilic partner. nih.govorganic-chemistry.org A this compound analogue could be constructed from a benzoxazole core. For instance, N-phenyl-1,3-benzoxazol-2-amine derivatives have been synthesized via oxidative cyclodesulfurization reactions. nih.gov This involves reacting a substituted aminophenol with an isothiocyanate to form a thiourea intermediate, which then cyclizes.

Pyrimidine: Pyrimidine synthesis offers many routes for incorporating an aniline-like fragment. A common method is the reaction of a 1,3-dicarbonyl compound with a guanidine (B92328) or amidine derivative. A phenylguanidine bearing the butanamide side chain could be synthesized and then cyclized with various diketones to form 2-(phenylamino)pyrimidine derivatives. Recent advances have shown the synthesis of such derivatives for various applications. nih.gov Multi-component reactions are also prevalent, such as reacting an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride to generate highly substituted pyrimidines. growingscience.com

Table 3: Synthetic Strategies for Heterocyclic Incorporation
HeterocycleGeneral Synthetic MethodKey Precursors Involving the ScaffoldReference Reaction Type
QuinolineDoebner-von Miller ReactionAniline derivative, α,β-Unsaturated carbonylAcid-catalyzed condensation/cyclization nih.gov
ThiazoleHantzsch SynthesisThioamide derivative, α-HaloketoneCyclocondensation researchgate.net
BenzoxazoleCondensation/Cyclization2-Aminophenol, Phenyl isothiocyanate derivativeOxidative cyclodesulfurization nih.gov
PyrimidinePrincipal SynthesisPhenylguanidine derivative, 1,3-DiketoneCyclocondensation nih.govorientjchem.org

Preclinical Investigations and Translational Research

In Vitro Pharmacological Characterization

Cellular Viability Assays (e.g., MTT Assay)

Cellular viability assays, such as the MTT assay, are fundamental in determining the cytotoxic or cytostatic effects of a compound on various cell lines. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.govumich.edu The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit cell growth by 50%. researchgate.netnih.govscience.gov

While studies on structurally related compounds, such as phenylaminoisoquinolinequinones and 2-phenylindoles, have demonstrated antiproliferative activity in cancer cell lines, no specific IC50 values or cell viability data for 2-(Phenylamino)butanamide have been reported. nih.gov This lack of data makes it impossible to assess its potential as an anticancer agent or to understand its general cellular toxicity.

Cell-Based Functional Assays (e.g., Enzyme Activity, Receptor Binding)

Cell-based functional assays are crucial for elucidating the mechanism of action of a compound by examining its effects on specific molecular targets like enzymes and receptors.

Enzyme Activity: Enzyme inhibition assays are employed to determine whether a compound can interfere with the catalytic activity of an enzyme. nih.govmdpi.com For instance, derivatives of N-2-(phenylamino) benzamide (B126) have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nuvisan.com However, there is no published research detailing the screening of this compound against a panel of enzymes to identify potential inhibitory activities.

Receptor Binding: Receptor binding assays are used to assess the affinity of a compound for specific receptors, providing insights into its potential to modulate cellular signaling pathways. auckland.ac.nz The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. turkupetcentre.net While the broader class of phenethylamines has been studied for their interactions with various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, a specific receptor binding profile for this compound has not been established. nih.govunito.ityoutube.comnih.gov

Electrophysiological Studies (e.g., Patch-Clamp)

Electrophysiological techniques, particularly the patch-clamp method, are essential for investigating the effects of a compound on ion channels, which play critical roles in the electrical activity of cells, especially neurons and muscle cells. nih.govyoutube.comthe-scientist.comfrontiersin.org Studies on related simple structures like phenylethanolamine and 2-phenylethylamine have indicated potential effects on the central nervous system. science.gov However, no specific patch-clamp studies have been conducted to determine if this compound modulates the function of any particular ion channels.

In Vivo Efficacy Studies

Animal Models of Disease (e.g., Cold Allodynia, Diabetes, Cancer Xenografts)

The use of animal models that mimic human diseases is a standard approach in preclinical research to assess the in vivo efficacy of new chemical entities. nih.govnih.govmdpi.com There are no published reports of this compound being tested in any animal models of disease, such as those for neuropathic pain (e.g., cold allodynia), metabolic disorders (e.g., diabetes), or cancer (e.g., cancer xenografts).

Pharmacodynamic Endpoints

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. the-scientist.comcreative-bioarray.com Pharmacodynamic endpoints are measurable markers that indicate the effect of a compound on its intended target or pathway in vivo. nih.govnuvisan.comyoutube.com Without any in vivo studies on this compound, there is a complete absence of data on its pharmacodynamic properties, making it impossible to understand its potential therapeutic effects or mechanism of action in a whole-animal system.

Preclinical Toxicity and Safety Assessment (Focused on Biological Impact)

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant lack of specific preclinical toxicity and safety data for the chemical compound this compound. While general toxicological principles can be applied to related chemical structures, no dedicated in vitro or in vivo studies detailing the biological impact of this compound were identified.

Standard preclinical safety assessments for a novel chemical entity would typically involve a battery of tests to evaluate its potential adverse effects on biological systems. This would include studies on:

Acute, Sub-chronic, and Chronic Toxicity: To determine the effects of single and repeated doses over varying periods.

Genotoxicity: To assess the potential for the compound to damage genetic material (DNA), which could lead to mutations or cancer. Common assays include the Ames test (bacterial reverse mutation), in vitro and in vivo micronucleus tests, and chromosomal aberration assays.

Carcinogenicity: Long-term studies in animal models to evaluate the tumor-forming potential of the compound.

Reproductive and Developmental Toxicity: To investigate potential adverse effects on fertility, pregnancy, and fetal development.

Safety Pharmacology: To examine the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

Without specific studies on this compound, it is not possible to provide detailed research findings or construct data tables on its preclinical toxicity profile. The biological impact of this specific compound remains uncharacterized in the accessible scientific literature.

For context, toxicological assessments of structurally related compounds, such as other arylamines, have indicated potential for various toxicities. However, it is crucial to note that small changes in chemical structure can significantly alter the toxicological profile of a substance. Therefore, data from related compounds cannot be directly extrapolated to this compound with a high degree of certainty.

Further research, including a full suite of preclinical toxicology and safety pharmacology studies, would be necessary to elucidate the biological impact and establish a safety profile for this compound.

Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical chemistry studies of the compound “this compound” corresponding to the requested outline.

Therefore, it is not possible to generate an article with scientifically accurate, detailed research findings and data tables for the following sections and subsections as they pertain directly to this compound:

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Hyperpolarizability Calculations for Optical Properties

To provide a scientifically sound and accurate article, specific computational data derived directly from studies on 2-(Phenylamino)butanamide is required. General principles of these theoretical methods cannot be used to generate specific data for a molecule that has not been the subject of such investigation in the cited literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. These techniques provide insights into the three-dimensional structure of a compound, its interactions with biological targets, and its dynamic properties, which are crucial for drug design and materials science.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

While specific docking studies on this compound are not extensively documented in the cited literature, research on structurally related compounds provides a framework for potential applications. For instance, derivatives such as 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines have been investigated as kinase inhibitors. In these studies, computational docking was used to clarify the interaction patterns with the kinase insert domain receptor (KDR), a key target in anticancer therapy. Such studies suggest that the phenylamino (B1219803) scaffold can be a crucial component for interaction with ATP-binding sites in kinases.

Potential protein targets for this compound and its derivatives could include:

Kinases: As demonstrated with related compounds, the phenylamino group can interact with the hinge region of kinase domains.

G-protein coupled receptors (GPCRs): Phenylalkylamine derivatives are known to interact with various receptors like adrenergic and serotonin (B10506) receptors.

Enzymes: N-2-(phenylamino) benzamide (B126) derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2).

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of scoring functions to rank the potential binding poses based on their predicted binding energy.

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein's binding site is essential to understand the basis of molecular recognition. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, salt bridges, and π-stacking.

In studies of related 2-phenylamino derivatives, specific interactions have been identified as key to their biological activity. For example, computational analyses of benzothiopyrano[4,3-d]pyrimidine (B1252771) compounds bound to KDR highlighted the importance of stable cation-π interactions. The phenyl group of the ligand interacts favorably with cationic residues like lysine (B10760008) or arginine in the active site.

For this compound, the key structural features for protein-ligand interactions would be:

The secondary amine (-NH-): This group can act as both a hydrogen bond donor and acceptor.

The phenyl ring: This aromatic ring can participate in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and cation-π interactions. It also contributes to hydrophobic interactions within the binding pocket.

The amide group (-CONH₂): The carbonyl oxygen is a strong hydrogen bond acceptor, while the -NH₂ moiety can donate two hydrogen bonds.

The table below illustrates the potential interactions of this compound's functional groups with amino acid residues in a hypothetical protein binding site.

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Phenyl Ring π-π StackingPhe, Tyr, Trp, His
Cation-π InteractionLys, Arg
Hydrophobic InteractionVal, Leu, Ile, Ala
Amine (N-H) Hydrogen Bond (Donor)Asp, Glu, Ser, Thr, Main-chain Carbonyl
Amide (C=O) Hydrogen Bond (Acceptor)Gln, Asn, Ser, Thr, Main-chain Amine
Amide (N-H₂) Hydrogen Bond (Donor)Asp, Glu, Ser, Thr, Main-chain Carbonyl

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable, low-energy conformation of a ligand is a critical prerequisite for meaningful molecular docking studies, as the ligand's shape dictates its complementarity to the receptor's binding site.

Energy minimization is the computational process of finding a molecular geometry that represents a local or global minimum on the potential energy surface. Various algorithms, such as steepest descent and conjugate gradient, are employed to adjust the coordinates of the atoms to reduce the net forces on them, resulting in a more stable structure. A conformation search analysis can then be performed to explore the rotational freedom around the molecule's bonds and identify various low-energy conformers.

For this compound, the key rotatable bonds that would be explored during a conformational analysis are:

The bond between the phenyl ring and the nitrogen atom.

The bond between the nitrogen atom and the butanamide backbone.

The single bonds within the butyl chain of the butanamide moiety.

The process ensures that the conformation used in subsequent docking simulations is energetically favorable and thus, more likely to be the biologically active conformation.

Molecular dynamics (MD) simulations can be used to study the adsorption of molecules onto surfaces, providing insights into interfacial phenomena. Graphene, a two-dimensional sheet of carbon atoms, has been studied as a potential adsorbent for various organic molecules due to its large surface area and unique electronic properties.

Simulations of compound-graphene complexes investigate the non-covalent interactions, primarily van der Waals and π-π stacking, that govern the adsorption process. While specific studies on the adsorption of this compound onto graphene were not found in the provided search context, research on similar aromatic compounds demonstrates the utility of this approach. Such simulations can calculate key parameters like binding energy and analyze the orientation and dynamics of the molecule on the graphene surface. The phenyl ring of this compound would be expected to interact favorably with the π-system of the graphene sheet, leading to stable adsorption.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

QSAR models are developed by calculating a variety of molecular descriptors (e.g., physicochemical, electronic, steric, and topological) for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR), are then used to create a predictive equation.

Studies on related N-phenyl anthranilic acid analogs have successfully used QSAR to model anti-inflammatory and analgesic activities. In one such study, the analysis revealed a significant influence of 3D molecular descriptors on the biological activity of the compounds. This indicates that the spatial arrangement of the molecule is crucial for its function.

For a series of this compound derivatives, a QSAR study could identify key structural features that modulate a specific biological activity. The following table outlines descriptors that often prove significant in QSAR models for related compounds.

Descriptor TypeExample DescriptorPotential Influence on Activity
Lipophilicity LogPAffects membrane permeability and binding to hydrophobic pockets.
Electronic Dipole MomentInfluences long-range interactions with polar residues in a receptor.
Steric/Topological Molecular VolumeDetermines the fit within a receptor's binding site.
Steric/Topological Surface AreaRelates to the extent of interaction with the receptor surface.
Thermodynamic Energy of HOMO/LUMORelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

The resulting QSAR models, once validated, can be employed for the virtual screening of new derivatives and to prioritize synthetic efforts toward compounds with the highest predicted activity.

Descriptors and Statistical Analysis in SAR

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for elucidating the links between the structural features of a molecule and its biological activity. For compounds structurally related to this compound, computational methods are employed to calculate a wide array of molecular descriptors, which are then used to build predictive statistical models. These models are instrumental in guiding the synthesis of new derivatives with potentially enhanced anticonvulsant properties.

A notable example of this approach is a QSAR study conducted on a series of 30 monosubstituted phenylacetanilides, which are close structural analogs of this compound. analchemres.org This research provides a clear framework for how descriptors and statistical analysis are applied in the Structure-Activity Relationship (SAR) of this class of compounds.

Molecular Descriptor Calculation

The initial step in the QSAR study involved the calculation of a comprehensive set of molecular descriptors. Using specialized software like Dragon, a vast number of descriptors, often exceeding 1600, can be generated for each molecule in the series. analchemres.org These descriptors numerically encode various aspects of the molecular structure and are categorized into different classes.

Classes of Molecular Descriptors:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, atom counts).

Topological descriptors: Describe the connectivity and branching of atoms.

Walk and path counts: Based on the number of paths of different lengths in the molecular graph.

3D-MoRSE descriptors: Derived from the 3D atomic coordinates of the molecule.

Functional group counts: Quantify the number of specific functional groups present. analchemres.org

From this large pool, a crucial step is the selection of a smaller, relevant subset of descriptors. This process is vital to create a robust and easily interpretable model, avoiding issues like overfitting and multicollinearity. analchemres.org In the study of phenylacetanilides, seven key descriptors were selected from the initial 1600 to build the QSAR model. analchemres.org

Statistical Analysis and Model Development

Once the most relevant descriptors are selected, statistical methods are used to establish a mathematical relationship between these descriptors and the observed biological activity (e.g., anticonvulsant activity, often expressed as log 1/ED₅₀). analchemres.org Two common methods employed are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). analchemres.org

Multiple Linear Regression (MLR): This method creates a linear equation that best predicts the biological activity based on the chosen descriptors.

Artificial Neural Network (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They can capture intricate and non-linear relationships between the molecular descriptors and the activity. analchemres.org

The performance of these models is evaluated using statistical metrics. The correlation coefficient (R²) measures how well the model's predictions fit the experimental data, while the Mean Squared Error (MSE) quantifies the average squared difference between the predicted and actual values. analchemres.org In the phenylacetanilide study, the ANN model (R² = 0.85) outperformed the MLR model (R² = 0.6), indicating that the relationship between the structural descriptors and anticonvulsant activity was non-linear in nature. analchemres.org

Interpretation of Research Findings

The developed QSAR models offer valuable insights into the specific molecular properties that influence anticonvulsant activity. For instance, the analysis of the selected descriptors for the phenylacetanilide series revealed significant relationships. analchemres.org

The table below details the seven descriptors selected in the representative study, which would be analogous to those considered for this compound derivatives.

Table 1: Selected Molecular Descriptors for Phenylacetanilide SAR Study

Descriptor Class Description
MATS2m 2D Autocorrelations Moran autocorrelation of lag 2 weighted by atomic Sanderson electronegativities
MATS7m 2D Autocorrelations Moran autocorrelation of lag 7 weighted by atomic Sanderson electronegativities
GATS2p 2D Autocorrelations Geary autocorrelation of lag 2 weighted by atomic polarizabilities
SpMax8_Bh(p) Burden Eigenvalues Largest eigenvalue n 8 of Burden matrix weighted by atomic polarizabilities
P_VSA_p_5 P_VSA-like descriptors Sum of P_VSA_p in a range of atomic polarizabilities
nCb- Atom-centered fragments Number of non-aromatic C(sp2)

| MDEC-23 | Molecular Descriptors from Edge-adjacency matrix | Molecular distance-edge vector between all pairs of C-O |

Data sourced from a QSAR study on phenylacetanilides, close analogs of this compound. analchemres.org

Analysis of these descriptors showed that the MATS2m descriptor had a positive correlation with anticonvulsant activity. analchemres.org This suggests that higher values of atomic Sanderson electronegativity at a specific topological distance within the molecule are favorable for activity. Conversely, the MATS7m descriptor showed a negative effect, indicating that electronegativity at a different topological distance is detrimental. analchemres.org Such findings are critical for the rational design of new, more potent anticonvulsant agents based on the this compound scaffold.

Table 2: Statistical Results of QSAR Models for Phenylacetanilides

Model R² (Correlation Coefficient) MSE (Mean Squared Error)
MLR 0.60 0.09792

| ANN | 0.85 | 0.06816 |

This table compares the statistical validity of the linear (MLR) and non-linear (ANN) models, with the ANN model showing superior predictive power. analchemres.org

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter. By analyzing the absorption, emission, or scattering of radiation, detailed information about molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in a molecule and provides information about their chemical environment, proximity to other protons, and their relative numbers. For 2-(Phenylamino)butanamide, the spectrum is expected to show distinct signals for the protons on the phenyl ring, the butanamide backbone, and the amine and amide groups.

Aromatic Protons: The protons on the phenyl ring would appear in the aromatic region, typically between δ 6.5-8.0 ppm. Their splitting pattern would depend on the substitution pattern of the phenyl group, but for an unsubstituted phenyl ring, complex multiplets are expected.

Amide and Amine Protons (-NH): The amide proton (CONH) and the secondary amine proton (Ph-NH) would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but they are often found in the range of δ 5.0-9.0 ppm for the amide and δ 3.0-5.0 ppm for the amine.

Alkyl Protons: The protons of the butanamide chain would appear in the upfield region (δ 0.9-4.5 ppm). The methine proton (CH) adjacent to the phenylamino (B1219803) and carbonyl groups would be the most deshielded of the alkyl protons. The ethyl group protons would show characteristic triplet and quartet patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield, expected around δ 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring would generate signals in the δ 110-150 ppm region. The carbon atom directly attached to the nitrogen (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Alkyl Carbons: The carbons of the butanamide chain would appear in the upfield region of the spectrum (δ 10-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide C=O-~173
C-ipso (Aromatic)-~145
C-ortho/meta/para~6.7 - 7.3 (multiplet)~115 - 130
Amide NH~7.5 - 8.5 (broad singlet)-
Amine NH~4.0 - 5.0 (broad singlet)-
α-CH~4.2 (multiplet)~55
β-CH₂~1.8 (multiplet)~28
γ-CH₃~1.0 (triplet)~12

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

For this compound, the key expected absorption bands are:

N-H Stretching: Two distinct N-H stretching vibrations are expected. The secondary amine (Ph-N-H) would show a sharp to medium band around 3350-3450 cm⁻¹. The amide N-H stretch typically appears as a moderate peak in the same region, often around 3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, which is characteristic of a secondary amide carbonyl group.

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected to be a strong peak around 1510-1570 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3350 - 3450Medium
Amide (N-H)Stretch~3300Medium
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2960Medium-Strong
Amide C=OStretch (Amide I)1650 - 1680Strong
Amide N-HBend (Amide II)1510 - 1570Strong
Aromatic C=CStretch1450 - 1600Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for detecting conjugated systems, such as aromatic rings. The phenylamino group in this compound contains a chromophore (the phenyl ring) that will absorb UV light. The expected absorptions are due to π → π* transitions of the aromatic electrons. The presence of the nitrogen atom (an auxochrome) attached to the ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would anticipate absorption maxima in the range of 240-290 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

For this compound (C₁₀H₁₄N₂O), the expected molecular weight is approximately 178.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 178.

Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond between C2 and C3 of the butanamide chain, leading to fragments that help identify the alkyl portion.

McLafferty Rearrangement: If sterically possible, this rearrangement could occur.

Cleavage of the C-N bond: Loss of the phenylamino group or the butanamide side chain.

Amide fragmentation: A characteristic cleavage is the loss of the amide group, often leading to a prominent peak. A key fragment would likely be the phenylaminium ion [C₆H₅NH₂]⁺˙ at m/z 93 or related fragments.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound, in its stable, ground-state form, is a diamagnetic molecule with all electrons paired. Therefore, it would be "ESR silent" and would not produce an ESR spectrum. This technique would only become relevant if the molecule were to be converted into a radical cation or anion through oxidation or reduction, a process not typically part of routine structural characterization.

Crystallographic and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of this compound of sufficient quality could be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement of the atoms, including the torsion angles of the butanamide chain and the orientation of the phenyl group relative to the rest of the molecule.

Intermolecular interactions: The analysis of the crystal packing would reveal non-covalent interactions such as hydrogen bonding (e.g., between the amide N-H of one molecule and the carbonyl oxygen of another) and van der Waals forces, which govern the solid-state structure.

Without an experimental crystal structure, these parameters can only be estimated through computational modeling.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a non-destructive technique crucial for the characterization of crystalline solids. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a crystalline phase, which is essential for identification, purity assessment, and quality control. americanpharmaceuticalreview.comomicsonline.org The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting pattern, or diffractogram, is a plot of intensity versus the diffraction angle (2θ). omicsonline.org

The peak positions in a diffractogram are determined by the dimensions of the unit cell, according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the cell. americanpharmaceuticalreview.com For a compound like this compound, PXRD analysis would be used to:

Confirm Crystalline Nature: Distinguish between crystalline and amorphous solid forms. rigaku.com

Phase Identification: Identify the specific crystalline form (polymorph) of the compound by comparing its PXRD pattern to a database or a simulated pattern from single-crystal data. americanpharmaceuticalreview.comrigaku.com

Assess Purity: Detect the presence of crystalline impurities, as each crystalline substance produces its own unique pattern. omicsonline.org

Determine Lattice Parameters: The angular positions of the diffraction peaks can be used to calculate the unit cell parameters, which define the size and shape of the fundamental repeating unit of the crystal. omicsonline.org

While PXRD is a foundational technique for solid-state characterization, specific experimental powder diffraction patterns for this compound are not extensively detailed in the available research literature.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. mdpi.com This powerful technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The process requires a single, high-quality crystal which is mounted on a diffractometer and rotated while being irradiated by a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.

For this compound, an SCXRD analysis would provide:

Unambiguous Molecular Structure: Confirmation of the connectivity of atoms and the compound's stereochemistry.

Conformational Details: Precise measurement of torsion angles, revealing the molecule's preferred shape in the solid state.

Intermolecular Interactions: Identification of hydrogen bonds and other non-covalent interactions that govern how the molecules pack together in the crystal. This is particularly relevant for understanding physical properties like melting point and solubility. mdpi.com

The successful application of this technique was demonstrated in the characterization of related amide structures, such as 2-(diphenylmethylamino)acetamide, where SCXRD was used to definitively establish its molecular structure. researchgate.net Similarly, studies on dicarboxamides have utilized SCXRD to analyze how heteroatoms influence hydrogen bonding patterns, a key aspect of supramolecular chemistry. mdpi.com Despite its power, a published single-crystal structure for this compound was not identified in a review of the current literature.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) spectroscopy are complementary techniques used for the microstructural and elemental analysis of solid materials. SEM provides high-resolution images of a sample's surface topography, while EDX identifies the elemental composition of the area being imaged. researchgate.netnih.gov

In SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to form an image that reveals details about the surface features, such as particle shape, size, and texture. researchgate.net

EDX spectroscopy works by detecting the characteristic X-rays emitted from the sample when struck by the electron beam. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. electron-microscopes.com This can be done for a specific point on the sample or used to create elemental maps showing the distribution of different elements across the surface. nih.gov

For a purified, solid sample of this compound, these techniques would be employed to:

Visualize Morphology: SEM imaging would reveal the morphology of the crystalline powder, including the shape and size distribution of its particles.

Confirm Elemental Composition: EDX analysis would provide an elemental spectrum confirming the presence of carbon, nitrogen, and oxygen, consistent with the molecular formula of this compound. It would also be highly effective in detecting any inorganic impurities.

These methods are routinely used in pharmaceutical sciences to characterize active pharmaceutical ingredients and formulations. researchgate.netnih.gov

Electroanalytical Chemistry Applications

Electroanalytical techniques offer high sensitivity and are well-suited for trace analysis and for studying the redox and coordination chemistry of compounds. Derivatives of this compound have been shown to be effective in these applications, particularly in the development of electrochemical sensors.

Adsorptive Stripping Voltammetry for Trace Analysis (using derivatives)

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electroanalytical method used for determining trace levels of chemical substances. The technique involves a preconcentration step where the target analyte is adsorbed onto the surface of a working electrode, followed by a voltammetric scan (the stripping step) where the adsorbed species is electrochemically reduced or oxidized, generating a current signal proportional to its concentration. nih.govmdpi.com

Research has demonstrated the use of a derivative, (E)-2-(Mercapto-phenylamino-methylene)-3-oxo-N-p-tolyl-butanamide, to modify a glassy carbon electrode for the ultra-trace analysis of palladium(II). In this application, the butanamide derivative acts as a chelating agent that is physically adsorbed onto the electrode surface. During the preconcentration step, it forms a stable complex with palladium(II) ions from the sample solution, effectively accumulating them at the electrode. The subsequent cathodic scan reduces the complexed palladium, producing a sharp stripping peak.

This method provides exceptional sensitivity, with a reported detection limit of 0.002 ng mL⁻¹ for palladium. The linearity of the method was established in the concentration range of 0.02–0.13 ng mL⁻¹. The high selectivity of the modified electrode was confirmed through interference studies with various other ions.

ParameterValue
Derivative Used (E)-2-(Mercapto-phenylamino-methylene)-3-oxo-N-p-tolyl-butanamide
Analyte Palladium (II)
Working Electrode Modified Glassy Carbon Electrode (GCE)
Technique Cathodic Adsorptive Stripping Voltammetry (CASV)
Detection Limit 0.002 ng mL⁻¹
Linear Range 0.02 – 0.13 ng mL⁻¹

Cyclic Voltammetry for Chelation Behavior Studies

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a species and to study the kinetics of electron transfer reactions. researchgate.net It is particularly useful for studying the coordination and chelation behavior of ligands with metal ions.

In the context of the palladium sensor mentioned previously, CV was employed to study the interaction of palladium(II) ions with the (E)-2-(Mercapto-phenylamino-methylene)-3-oxo-N-p-tolyl-butanamide derivative immobilized on the glassy carbon electrode surface. By scanning the potential and observing the resulting current, researchers can characterize the formation and redox behavior of the surface-confined metal-ligand complex. The appearance of new redox peaks or shifts in the potential of existing peaks upon addition of the metal ion provides direct evidence of chelation and can be used to understand the stability and electrochemical properties of the complex formed on the electrode.

Potentiometric and Spectrophotometric Studies of Metal Complexes

Potentiometric and spectrophotometric methods are classical techniques used to determine the stability constants and stoichiometry of metal-ligand complexes in solution. ias.ac.inijcce.ac.ir These studies are essential for understanding the coordination chemistry of a ligand like this compound with various metal ions.

Potentiometric titrations involve monitoring the pH of a solution containing the ligand and a metal ion as a standard acid or base is added. rjpbcs.com The resulting titration curves can be analyzed to determine the protonation constants of the ligand and the stepwise formation constants of the metal complexes. The stability of complexes often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), and potentiometric data can confirm this trend for a given ligand. ijcce.ac.irresearchgate.net

Spectrophotometric studies rely on changes in the UV-Visible absorption spectrum of a ligand or metal ion upon complex formation. If the complex has a different absorption spectrum from the free ligand and metal ion, the change in absorbance can be monitored as a function of the metal-to-ligand ratio (e.g., using Job's method of continuous variation) or as a function of pH. This data allows for the determination of the stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio) and stability constants of the complexes formed. ias.ac.in

While specific studies detailing the complexation of this compound using these methods are not prominent, the established methodologies are directly applicable. Such research would provide valuable thermodynamic data on its ability to act as a chelating agent for various transition metal ions.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from reaction precursors, byproducts, and degradants, as well as the precise assessment of its purity. The selection of a specific chromatographic method is contingent on the analytical objective, whether for qualitative monitoring or quantitative determination.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. nih.govchemistryhall.com The separation on a TLC plate, typically silica gel, is based on the differential partitioning of components between the stationary phase and the mobile phase. chemistryhall.com

For a compound like this compound, which possesses moderate polarity due to the amide group and the phenyl ring, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The ratio can be adjusted to achieve optimal separation, where the product has a retention factor (Rf) ideally between 0.3 and 0.7.

Visualization of the separated spots on the TLC plate can be accomplished under UV light (254 nm), where the aromatic phenyl group will absorb light and appear as a dark spot. Further visualization can be achieved by staining, for instance, with a basic potassium permanganate solution, which reacts with oxidizable functional groups to produce yellow-brown spots against a purple background. chemistryhall.com

Illustrative TLC Analysis for Synthesis of this compound:

Compound Function Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate)
Aniline (B41778) Starting Material 0.65
2-Bromobutanamide Starting Material 0.50

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule such as this compound, direct analysis by GC can be challenging due to the polarity of the amide group, which may lead to peak tailing and potential thermal degradation in the high-temperature injector and column. epa.gov While specialized, highly inert columns can sometimes mitigate these issues, derivatization is often employed to enhance volatility and thermal stability. epa.govresearchgate.net

In a research setting, a Gas Chromatography-Mass Spectrometry (GC-MS) method would be developed for definitive identification. nih.govnih.gov The analysis would likely be performed on a capillary column with a non-polar or mid-polarity stationary phase, such as a phenyl-arylene polymer (e.g., DB-5MS). nih.gov The mass spectrometer detector provides structural information based on the compound's fragmentation pattern upon electron ionization, confirming the identity of the eluted peak.

Hypothetical GC-MS Parameters for this compound Analysis:

Parameter Value/Condition
Column Phenyl-arylene polymer (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temp. 280 °C (Splitless)
Carrier Gas Helium
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Hypothetical Retention Time 12.5 minutes

| Key Mass Fragments (m/z) | 178 (M+), 105, 93, 77 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the non-destructive separation and precise quantification of this compound, providing accurate purity assessment. nih.govgoogle.com Given the compound's structure, a reverse-phase HPLC (RP-HPLC) method is most suitable.

In RP-HPLC, a non-polar stationary phase, typically octadecyl-functionalized silica (C18), is used with a polar mobile phase. For this compound, a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol would be effective. sielc.com A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the analyte is in a consistent protonation state, which results in sharper, more symmetrical peaks. sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the phenyl ring exhibits strong absorbance (e.g., ~254 nm).

Exemplary HPLC Method for Purity Analysis of this compound:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Hypothetical Retention Time 8.2 minutes

| Hypothetical Purity Result | 99.5% (by area normalization) |

Thermal Analysis Techniques

Thermal analysis techniques are employed to characterize the physical and chemical properties of this compound as a function of temperature. These methods provide critical information on the material's thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis is crucial for determining the thermal stability and decomposition temperature of this compound. The resulting TGA curve plots the percentage of weight loss against temperature. For N-phenyl amide structures and related polymers, significant thermal stability is often observed, with decomposition initiating at elevated temperatures. researchgate.netsid.irresearchgate.net A TGA thermogram for this compound would be expected to show a stable baseline until the onset of thermal decomposition, followed by one or more mass loss steps corresponding to the fragmentation of the molecule. mdpi.comresearchgate.net

Illustrative TGA Data for this compound in a Nitrogen Atmosphere:

Parameter Hypothetical Value Description
Heating Rate 10 °C/min Standard heating rate for analysis.
Onset of Decomposition (Tonset) 295 °C The temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (Td5%) 310 °C A common metric for comparing thermal stability.
Primary Decomposition Range 295 - 380 °C Temperature range over which the main decomposition event occurs.

| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition of the organic structure. |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The resulting DTA curve reveals thermal events such as melting (endothermic) and decomposition (often exothermic). mdpi.com

For a crystalline solid like this compound, the DTA thermogram would first show a sharp endothermic peak corresponding to its melting point. At higher temperatures, one or more exothermic peaks would likely appear, corresponding to the energy released during the oxidative or pyrolytic decomposition of the compound. When run simultaneously with TGA, DTA provides a comprehensive thermal profile, correlating phase transitions with mass loss events. mdpi.com

Hypothetical DTA Events for this compound:

Temperature (°C) Event Type Interpretation
145 °C Endotherm Melting of the crystalline solid.
320 °C Exotherm Onset of major exothermic decomposition.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This methodology is crucial for verifying the empirical formula of a newly synthesized compound like this compound and ensuring its purity. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen in the original sample.

The theoretical elemental composition of this compound, which has the molecular formula C₁₀H₁₄N₂O, can be calculated based on the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close agreement between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of the successful synthesis and purity of the compound.

Detailed Research Findings

While specific experimental elemental analysis data for this compound is not widely published in readily accessible literature, the characterization of analogous N-phenyl substituted amides and other organic compounds consistently relies on this method. Research articles detailing the synthesis of new organic molecules routinely report elemental analysis results as a primary method of characterization. For instance, in the synthesis of novel bioactive compounds, elemental analysis is presented alongside spectroscopic data (NMR, IR, Mass Spectrometry) to provide a comprehensive confirmation of the proposed chemical structure.

The general procedure involves the analysis of a small, accurately weighed sample of the purified compound. The results are then presented as a percentage of each element (C, H, N). For oxygen-containing compounds, the percentage of oxygen is often determined by difference.

Below are the calculated theoretical percentages for this compound and a representative table structure used to report such findings in research.

Theoretical Elemental Composition of this compound (C₁₀H₁₄N₂O)

To calculate the theoretical elemental composition, the molecular weight of the compound is first determined:

Molecular Formula: C₁₀H₁₄N₂O

Atomic weight of Carbon (C) ≈ 12.01 g/mol

Atomic weight of Hydrogen (H) ≈ 1.008 g/mol

Atomic weight of Nitrogen (N) ≈ 14.01 g/mol

Atomic weight of Oxygen (O) ≈ 16.00 g/mol

Molecular Weight = (10 * 12.01) + (14 * 1.008) + (2 * 14.01) + (1 * 16.00) = 120.1 + 14.112 + 28.02 + 16.00 = 178.232 g/mol

The percentage composition of each element is then calculated as follows:

%C = (10 * 12.01 / 178.232) * 100 ≈ 67.38%

%H = (14 * 1.008 / 178.232) * 100 ≈ 7.91%

%N = (2 * 14.01 / 178.232) * 100 ≈ 15.72%

%O = (1 * 16.00 / 178.232) * 100 ≈ 8.98%

These calculated values provide the expected results from an elemental analysis of a pure sample of this compound.

Interactive Data Tables

The following tables present the theoretical elemental composition of this compound and a template for comparing theoretical and experimental values, as would be found in a research publication.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0110120.1067.38
HydrogenH1.0081414.117.91
NitrogenN14.01228.0215.72
OxygenO16.00116.008.98
Total 178.23 100.00

Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data

This table provides a typical format for reporting the results of elemental analysis in a research context. The "Found" values are illustrative examples that fall within the acceptable ±0.4% deviation.

CompoundMolecular FormulaAnalysisC%H%N%
This compoundC₁₀H₁₄N₂OCalculated67.387.9115.72
Found67.517.8515.60

The close correlation between the "Calculated" and "Found" values in such a table would serve as strong evidence for the successful synthesis and purification of this compound.

Future Directions and Broader Research Impact

Exploration of Novel Therapeutic Indications

The structural motif of 2-(Phenylamino)butanamide, characterized by a phenylamino (B1219803) group attached to a butanamide backbone, holds potential for a range of therapeutic applications. Drawing parallels from structurally related compounds, future research is anticipated to venture into several key areas:

Anticonvulsant Therapies: A significant body of research into structurally similar butanamide derivatives has revealed promising anticonvulsant properties. For instance, a series of pharmacophoric hybrids of ameltolide-gamma-aminobutyric acid (GABA)-amides has been designed and evaluated for anticonvulsant and neurotoxic properties. nih.gov These studies have indicated that compounds with a phenylamino-amide core can exhibit significant activity in animal models of seizures, such as the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Future investigations into this compound will likely involve extensive screening in these and other epilepsy models to ascertain its efficacy and mechanism of action, potentially involving GABAergic pathways. nih.gov

Neuroprotective Agents: The potential for this compound and its analogs to act as neuroprotective agents is another compelling avenue of research. Studies on other amino-amide derivatives have demonstrated their capacity to mitigate neuronal damage in models of neurodegenerative diseases and ischemic injury. nih.govnih.govmdpi.com The exploration of this compound in this context would involve assessing its ability to protect neurons from oxidative stress, excitotoxicity, and apoptosis, which are key pathological mechanisms in conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

Anti-inflammatory and Analgesic Applications: The phenylamino moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could be investigated for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. Future studies may explore its efficacy in models of inflammation and neuropathic pain.

Oncology: Certain phenylamino derivatives have been explored for their anticancer properties. Research in this domain would involve screening this compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects and to elucidate the underlying molecular targets.

A summary of potential therapeutic indications for this compound and related compounds is presented in the table below.

Therapeutic IndicationRationale based on Related CompoundsPotential Mechanism of Action
Anticonvulsant Butanamide derivatives show efficacy in seizure models. nih.govModulation of GABAergic neurotransmission.
Neuroprotection Amino-amide structures have shown neuroprotective effects. nih.govAnti-oxidative, anti-apoptotic, and anti-excitotoxic pathways. nih.govmdpi.com
Anti-inflammatory Phenylamino group is a key pharmacophore in some anti-inflammatory drugs.Inhibition of inflammatory enzymes like COX.
Analgesic Potential for activity in neuropathic and inflammatory pain models.Modulation of pain signaling pathways.
Anticancer Some phenylamino derivatives exhibit antitumor activity.Induction of apoptosis, inhibition of cell proliferation.

Development of Advanced Synthetic Strategies

The efficient and stereoselective synthesis of this compound and its derivatives is crucial for enabling thorough biological evaluation. Future research in this area will likely focus on several key aspects:

Asymmetric Synthesis: The chiral center at the second carbon of the butanamide backbone necessitates the development of robust asymmetric synthetic methods to obtain enantiomerically pure forms of the compound. This is critical as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Catalytic Methods: The use of transition metal catalysis for the formation of the C-N bond between the phenylamine and the butanamide precursor could offer a more efficient and environmentally friendly alternative to traditional methods.

Combinatorial Chemistry: The generation of a library of this compound analogs with diverse substitutions on the phenyl ring and the butanamide chain will be essential for structure-activity relationship (SAR) studies. High-throughput synthesis and purification techniques will be instrumental in this endeavor.

Green Chemistry Approaches: The development of synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation will be an important consideration in line with the principles of green chemistry.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. Future research will likely leverage these computational tools in several ways:

In Silico Screening and Target Identification: AI algorithms can be used to screen vast virtual libraries of compounds to identify those with a high probability of binding to specific biological targets. For this compound, this could help in identifying its primary molecular targets and predicting its therapeutic potential for various diseases.

Predictive Modeling of ADMET Properties: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This will allow for the early-stage identification of potential liabilities with this compound and guide the design of analogs with improved pharmacokinetic and safety profiles.

De Novo Drug Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. This approach has the potential to accelerate the discovery of new drug candidates significantly.

Analysis of High-Content Screening Data: AI-powered image analysis can be used to interpret the results of high-content cellular screening assays, providing a deeper understanding of the compound's effects on cellular morphology and function.

Challenges and Opportunities in Translational Research

The translation of a promising compound from the laboratory to the clinic is a complex and challenging process. For this compound, several key challenges and opportunities in translational research can be anticipated:

Preclinical Development: A significant hurdle will be the comprehensive preclinical evaluation of the compound, including detailed pharmacology, toxicology, and pharmacokinetic studies in relevant animal models. Identifying appropriate animal models that accurately reflect human disease will be crucial for predicting clinical efficacy.

Biomarker Development: The identification and validation of biomarkers that can be used to monitor the biological activity of this compound in both preclinical and clinical studies will be essential. These biomarkers could be used for patient selection, dose optimization, and as early indicators of therapeutic response.

Clinical Trial Design: The design of robust and well-controlled clinical trials will be critical to definitively establish the safety and efficacy of this compound in humans. This will involve careful consideration of the target patient population, endpoints, and statistical analysis plan.

Regulatory Affairs: Navigating the complex regulatory landscape to gain approval for a new drug is a major undertaking. Early and frequent communication with regulatory agencies will be important to ensure that the development program meets all the necessary requirements.

Despite these challenges, the unique structural features of this compound and the potential for multiple therapeutic applications present a significant opportunity for the development of a novel therapeutic agent.

Contribution to Fundamental Understanding of Chemical Biology

The study of this compound and its analogs can also make significant contributions to our fundamental understanding of chemical biology.

Probe for Biological Pathways: If this compound is found to interact with a specific biological target with high affinity and selectivity, it could be developed into a valuable chemical probe for studying the role of that target in various physiological and pathological processes.

Elucidation of Structure-Activity Relationships: The systematic synthesis and biological evaluation of a library of this compound derivatives will provide valuable insights into the structural requirements for activity at its biological target(s). This information can be used to refine our understanding of ligand-receptor interactions and to guide the design of more potent and selective molecules.

Understanding Drug-Metabolizing Enzymes: Investigating the metabolic fate of this compound will provide information on the specific drug-metabolizing enzymes involved in its biotransformation. This can contribute to a broader understanding of how these enzymes handle this class of compounds.

Q & A

Q. What are the established synthetic routes for 2-(Phenylamino)butanamide, and how are reaction conditions optimized?

  • Methodological Answer : this compound can be synthesized via palladium-catalyzed intramolecular aminocarbonylation, leveraging protocols similar to those used for structurally related compounds like 2-amino-3-methylenephthalimides . Key steps include:
  • Catalyst selection : Palladium(II) acetate with ligands (e.g., Xantphos) in toluene.
  • Temperature control : Reactions typically proceed at 80–100°C under inert gas.
  • Workup : Purification via column chromatography or recrystallization.
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield. For example, refluxing in acetonitrile with acid catalysts (e.g., HCl) improves amide bond formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) confirm phenyl group integration and amide bond geometry .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 219.1) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) verify functional groups .

Q. How is this compound utilized as a biochemical probe in enzyme studies?

  • Methodological Answer : The compound’s amide and phenyl groups enable interactions with enzyme active sites. For example:
  • Kinase inhibition assays : Incubate with recombinant kinases (e.g., EGFR) in Tris-HCl buffer (pH 7.4) and measure IC50_{50} via fluorescence polarization .
  • Binding studies : Use surface plasmon resonance (SPR) to quantify affinity (KD_D) by immobilizing the compound on a CM5 chip .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms stereochemistry .
  • High-resolution MS (HRMS) : Differentiates isobaric species (e.g., [M+Na]+ vs. [M+K]+) with sub-ppm accuracy .
  • Batch-specific analysis : Compare certificates of analysis (CoA) from suppliers to identify solvent residues or degradation products .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral catalysts : Use (R)-BINAP with palladium to induce asymmetry, achieving >90% enantiomeric excess (ee) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance chiral induction.
  • Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to isolate desired enantiomers .

Q. How does this compound interact with tubulin or related pharmacological targets?

  • Methodological Answer : Structural analogs (e.g., N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide) inhibit tubulin polymerization by binding to the colchicine site . Experimental approaches:
  • Molecular docking : Simulate binding poses using AutoDock Vina with PDB 1SA0.
  • In vitro tubulin assays : Measure IC50_{50} via turbidity at 350 nm in PIPES buffer containing GTP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.